3-(4-Hydroxyphenyl)-N-benzylpropionamide

Description

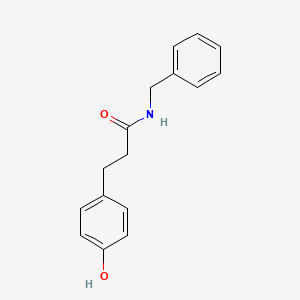

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPJHCUBEDDXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347348 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74454-78-7 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)n-benzylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Solubility Profile of N-Benzylpropionamide Derivatives

Executive Summary

The solubility profile of N-benzylpropionamide (CAS: 10264-12-7) and its structural derivatives represents a critical dataset in pre-formulation drug development. As a secondary amide featuring a lipophilic benzyl tail and a propionyl core, this motif serves as a model for understanding the dissolution thermodynamics of more complex anticonvulsant and anti-inflammatory agents (e.g., lacosamide analogs).

This guide details the thermodynamic solubility —the saturation concentration at equilibrium—rather than kinetic solubility. It provides a rigorous, self-validating experimental protocol and the mathematical framework required to extract enthalpy (

Theoretical Framework: Solute-Solvent Interactions[1]

The dissolution of N-benzylpropionamide derivatives is governed by the balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).

The Thermodynamic Cycle

The dissolution process can be conceptually divided into three steps:

-

Cavity Formation: The solvent creates a void to accommodate the solute (Endothermic).

-

Sublimation/Lattice Breaking: The solute molecule breaks away from the crystal lattice (Endothermic,

). -

Solvation: The solute interacts with the solvent via van der Waals forces and Hydrogen bonding (Exothermic,

).

For N-benzylpropionamide (LogP

Mathematical Modeling

To correlate experimental data, we utilize two primary models verified in recent literature for amide derivatives:

A. The Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions, accounting for the variation of enthalpy with temperature:

B. The Van't Hoff Equation

Used to determine apparent thermodynamic functions:

Experimental Methodology: The Shake-Flask Protocol[3][4][5][6]

Objective: Determine the equilibrium solubility of N-benzylpropionamide in pure and binary solvents from 298.15 K to 323.15 K.

Materials & Purity

-

Solute: N-benzylpropionamide (Re-crystallized from ethanol, Purity

confirmed by HPLC). -

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water).

-

Instrumentation: Agilent 1260 Infinity II HPLC, Mettler Toledo DSC 3+ (for solid-state check).

Workflow Visualization

The following diagram outlines the self-validating workflow. Note the "Solid State Check" loop, which is critical to ensure no polymorphic transformation (e.g., solvate formation) occurred during the experiment.

Figure 1: Isothermal saturation workflow including solid-state validation step.

Step-by-Step Protocol

-

Preparation: Add excess N-benzylpropionamide to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm using a magnetic stirrer. Temperature must be controlled by a circulating water bath with precision

K.-

Critical Insight: Amides often form supersaturated solutions. Equilibrium is confirmed only when concentration measurements at

and

-

-

Sampling: Stop agitation and allow phases to separate for 4 hours.

-

Filtration: Withdraw supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45 µm PTFE membrane.

-

Quantification: Dilute with mobile phase and inject into HPLC (C18 column, Acetonitrile:Water 50:50, 254 nm detection).

-

Solid-State Verification: Analyze the undissolved residue via DSC. If the melting point shifts (e.g., from pure

of

Data Analysis & Thermodynamic Modeling

Representative Data Structure

The following table illustrates the expected solubility trend for N-benzylpropionamide derivatives based on polarity and temperature.

| Solvent | Polarity Index ( | Solubility ( | Solubility ( | Trend |

| Water | 10.2 | Poor (Hydrophobic effect) | ||

| Ethanol | 4.3 | Good (H-bonding) | ||

| Ethyl Acetate | 4.4 | Excellent (Dipole-Dipole) | ||

| Acetonitrile | 5.8 | Very Good |

Calculating Thermodynamic Parameters

Using the linear regression of

-

Enthalpy (

): Typically positive ( -

Gibbs Free Energy (

): Calculated as -

Entropy (

): Typically positive, reflecting the increased disorder as the crystal breaks down.

Thermodynamic Landscape Diagram

The relationship between these energies is visualized below.

Figure 2: Thermodynamic energy landscape of dissolution.

Discussion & Application

Solvent Selection for Crystallization

For N-benzylpropionamide derivatives, the data typically reveals:

-

Anti-solvents: Water (due to high

). -

Good Solvents: Ethyl Acetate or Ethanol.

-

Cooling Crystallization: A steep slope in the solubility curve (high coefficient

in Apelblat) in Ethanol suggests it is an ideal solvent for cooling crystallization, as yield will be high upon cooling from 323 K to 298 K.

Structure-Property Relationships

The benzyl group drives lipophilicity. Derivatives with electron-withdrawing groups (e.g., chloro-benzyl) on the ring will generally show reduced solubility in polar solvents compared to the unsubstituted parent, due to increased crystal lattice energy (stronger

References

-

PubChem. (2025).[2] N-Benzylpropanamide (CAS 10264-12-7) Compound Summary. National Library of Medicine. [Link]

-

Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. Journal of Molecular Liquids. (Demonstrates the Apelblat modeling for amide derivatives). [Link]

-

Kiani, M., et al. (2023).[3] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. (Validates the use of Apelblat and Van't Hoff models for pharmaceutical amides). [Link]

-

Zhang, Y., et al. (2025). Solubility of benorilate in twelve monosolvents: Determination, correlation and COSMO-RS analysis. Journal of Molecular Liquids. (Protocol reference for isothermal saturation method). [Link]

Sources

Toxicology screening and safety profile of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Toxicology Screening and Safety Profile of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Executive Summary

3-(4-Hydroxyphenyl)-N-benzylpropionamide (also known as N-benzylphloretamide) is a synthetic derivative of phloretic acid, structurally characterized by a phenolic moiety linked to a benzylamide group. It belongs to a class of compounds widely investigated for their tyrosinase inhibitory activity , making them prime candidates for hyperpigmentation disorders and cosmetic skin-lightening applications.[1]

However, the safety profile of phenolic depigmenting agents is under intense scrutiny following the Rhododendrol (4-(4-hydroxyphenyl)-2-butanol) incident , where a structurally similar compound induced chemical leukoderma via tyrosinase-dependent melanocyte toxicity.

This guide provides a rigorous toxicology screening framework for 3-(4-Hydroxyphenyl)-N-benzylpropionamide. It prioritizes the differentiation between therapeutic tyrosinase inhibition and pathological melanocytotoxicity , ensuring that efficacy does not come at the cost of irreversible depigmentation or systemic toxicity.

Chemical Identity & Physicochemical Properties

-

IUPAC Name: 3-(4-Hydroxyphenyl)-N-(phenylmethyl)propanamide

-

Molecular Formula: C₁₆H₁₇NO₂[2]

-

Molecular Weight: 255.31 g/mol

-

Structural Class: Phenolic Amide / Hydrocinnamic Acid Derivative

-

Key Functional Groups:

-

Phenolic Hydroxyl: Essential for antioxidant activity and tyrosinase active site binding.

-

Amide Linkage: Provides metabolic stability compared to esters.

-

Benzyl Moiety: Enhances lipophilicity (LogP ~2.5–3.0), facilitating dermal penetration.

-

Mechanism of Action: Tyrosinase Inhibition[1][3]

The compound targets Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanogenesis.[3][4] It acts as a structural analogue of the natural substrate, L-Tyrosine.

Mode of Inhibition

-

Competitive Inhibition: The 4-hydroxyphenyl group occupies the copper-containing active site (CuA/CuB) of tyrosinase, preventing the entry of L-Tyrosine and L-DOPA.

-

Bis-substrate Analog: The benzyl side chain likely interacts with the hydrophobic pocket near the active site, stabilizing the enzyme-inhibitor complex.

The Safety Paradox (Mechanism of Toxicity)

While inhibition is the goal, tyrosinase-dependent activation is a safety risk. If the compound acts as a substrate rather than a pure inhibitor, it can be oxidized to form reactive o-quinones . These quinones deplete cellular glutathione (GSH) and bind to cellular proteins, causing Endoplasmic Reticulum (ER) stress and melanocyte apoptosis (Leukoderma).

Diagram 1: Tyrosinase Inhibition vs. Toxicity Pathway

Caption: Dual pathway illustrating the therapeutic inhibition versus the potential toxic activation leading to leukoderma.

Toxicology Screening Framework

To validate the safety of 3-(4-Hydroxyphenyl)-N-benzylpropionamide, a tiered screening approach is required. This framework moves from in silico prediction to complex in vitro co-culture models.

Table 1: Safety Assessment Matrix

| Endpoint | Assay / Protocol | Critical Threshold / Success Criteria |

| Genotoxicity | Ames Test (OECD 471) | Negative (with/without S9 activation). |

| Phototoxicity | 3T3 Neutral Red Uptake (OECD 432) | Photo-Irritation Factor (PIF) < 2. |

| Sensitization | DPRA (OECD 442C) & KeratinoSens (OECD 442D) | No peptide depletion; Luciferase induction < 1.5-fold. |

| Melanocyte Toxicity | Differential Cytotoxicity Assay (NHM vs. Keratinocytes) | Selectivity Index > 10 . No specific killing of melanocytes. |

| Pro-Oxidant Potential | Cellular ROS Assay (DCFDA) | No significant increase in ROS in melanocytes. |

| Ocular Irritation | BCOP or HET-CAM (OECD 437/405) | IVIS score indicating non-irritant. |

Detailed Experimental Protocols

Scientific integrity requires that protocols are reproducible and self-validating. Below are the specific methodologies for the two most critical assays for this compound.

Protocol A: Differential Melanocyte Cytotoxicity Assay

Objective: To determine if the compound kills melanocytes specifically (indicating leukoderma risk) or is generally cytotoxic.

Reagents:

-

Target Cells: Normal Human Melanocytes (NHM), moderately pigmented.

-

Control Cells: Normal Human Keratinocytes (NHK) or Fibroblasts.

-

Assay Medium: M254 medium (melanocytes) / Epilife (keratinocytes).

-

Detection: Cell Titer-Glo (ATP quantification) or CCK-8.

Workflow:

-

Seeding: Seed NHM and NHK in 96-well plates at 5,000 cells/well. Incubate for 24h at 37°C, 5% CO₂.

-

Treatment: Treat cells with the compound at a concentration range of 1 µM to 1000 µM (8-point serial dilution).

-

Positive Control: Rhododendrol (known melanocytotoxin) at 300 µM.

-

Negative Control: Kojic Acid (standard inhibitor).[1]

-

Vehicle Control: 0.1% DMSO.

-

-

Exposure: Incubate for 72 hours . (Longer exposure is critical for phenolic toxicity to manifest).

-

Readout: Aspirate medium, wash with PBS, add Cell Titer-Glo reagent. Measure luminescence.

-

Data Analysis: Calculate IC₅₀ for both cell types.

-

Safety Metric: If IC₅₀ (NHM) << IC₅₀ (NHK), the compound poses a high risk of chemical leukoderma.

-

Protocol B: Tyrosinase Inhibition Kinetics

Objective: To confirm the mechanism is competitive inhibition and not irreversible enzyme inactivation (suicide inhibition).

Workflow:

-

Enzyme Prep: Mushroom Tyrosinase (200 U/mL) in Phosphate Buffer (pH 6.8). Note: Validation with Human Tyrosinase lysate is recommended for late-stage screening.

-

Substrate: L-DOPA (2.5 mM).

-

Reaction:

-

In a 96-well plate, add 20 µL compound (varying concentrations).

-

Add 140 µL buffer.

-

Add 40 µL L-DOPA.

-

Initiate with 20 µL Tyrosinase.

-

-

Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 20 minutes.

-

Analysis:

-

Plot Lineweaver-Burk double reciprocal plots (1/V vs 1/[S]).

-

Competitive Inhibitor: Lines intersect at the Y-axis.

-

Non-Competitive: Lines intersect at the X-axis.

-

Safety Assessment & Risk Characterization

Based on the structural class (N-benzylbenzamides), the following safety profile is anticipated and must be verified:

-

Systemic Toxicity: Likely low. The amide bond is hydrolyzed by amidases to phloretic acid and benzylamine, both of which have established safety margins in metabolic pathways.

-

Sensitization (Allergy): Moderate Risk. The para-substituted phenol can be oxidized to a quinone methide, a hapten that can bind to skin proteins. Action: The Direct Peptide Reactivity Assay (DPRA) is mandatory.

-

Leukoderma Risk: High Priority. Any phenolic compound mimicking tyrosine carries this risk. If the Differential Cytotoxicity Assay shows specific melanocyte killing, the compound must be abandoned or structurally modified (e.g., by glycosylation) to prevent intracellular oxidation.

Diagram 2: Screening Workflow Logic

Caption: Logical flow for safety screening. Step 3 is the critical "Go/No-Go" gate for this compound class.

References

-

Solano, F. (2014). Melanins: Skin Pigments and Photoprotection. International Journal of Molecular Sciences.

-

Sasaki, M., et al. (2014). Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research.

-

OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.

-

OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD Guidelines for the Testing of Chemicals.

-

Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Methodological & Application

Efficient Synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide: A Guide for Researchers

Introduction

3-(4-Hydroxyphenyl)-N-benzylpropionamide is a versatile molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a propionamide linker, and a benzyl moiety, makes it an interesting scaffold for the development of novel compounds. This guide provides detailed, field-proven protocols for the efficient synthesis of this target molecule, catering to the needs of researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: a direct amidation approach without the use of a protecting group and a more traditional approach involving the protection and deprotection of the phenolic hydroxyl group. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the materials involved is crucial for a successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 3-(4-Hydroxyphenyl)propanoic Acid | C₉H₁₀O₃ | 166.17 | 129-131[1] | Starting material, contains both a carboxylic acid and a nucleophilic phenol group. |

| Benzylamine | C₇H₉N | 107.15 | -10 | Nucleophilic amine, reactant for amide bond formation. |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | Coupling agent, facilitates amide bond formation. |

| N,N'-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | 232-236 | Byproduct of DCC-mediated coupling, largely insoluble in many organic solvents.[2] |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 86-89 | Reagent for the protection of the phenolic hydroxyl group. |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 62-63 | Reagent for the deprotection of TBDMS ethers. |

| 3-(4-Hydroxyphenyl)-N-benzylpropionamide | C₁₆H₁₇NO₂ | 255.31 | (Predicted) | Target molecule. |

Synthetic Strategies: A Comparative Overview

Two primary routes for the synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide are presented. The choice between these protocols will depend on the specific requirements of the research, including desired purity, scale, and available resources.

Caption: Comparison of the two main synthetic routes.

Protocol 1: Direct Amidation without a Protecting Group

This protocol leverages the chemoselectivity of amide bond formation over esterification of the phenol under specific reaction conditions. It offers a more atom-economical and time-efficient approach. The key to this method is the activation of the carboxylic acid in a way that it preferentially reacts with the more nucleophilic amine over the less nucleophilic phenol. A study on the facile amidation of hydroxycinnamic acids without protection of the phenolic hydroxyl group has shown the feasibility of such an approach using carbodiimide coupling agents.[3]

Reaction Mechanism: DCC-Mediated Amide Coupling

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The driving force for the reaction is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct.[2]

Caption: Mechanism of DCC-mediated amide bond formation.

Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Carboxylic Acid Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir at room temperature for 1 hour.

-

Amine Addition: To the activated carboxylic acid mixture, add benzylamine (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted benzylamine.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

Protocol 2: Synthesis via a Protecting Group Strategy

This approach involves the protection of the reactive phenolic hydroxyl group to prevent side reactions, followed by the amide coupling, and concluding with the deprotection of the phenol. This multi-step process can often lead to a purer final product, albeit with a lower overall yield due to the additional steps. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice for protecting phenols as it is stable under many amide coupling conditions and can be selectively removed.[8][9][10]

Synthetic Workflow

Caption: Workflow for the protecting group strategy.

Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group

-

Reactant Setup: Dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add imidazole (2.5 eq).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography to yield 3-(4-(tert-butyldimethylsilyloxy)phenyl)propanoic acid.

Step 2: Amide Coupling

-

Acid Chloride Formation: To a solution of the TBDMS-protected acid (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Reaction: Stir the mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

-

Amidation: Slowly add the freshly prepared acid chloride solution to the benzylamine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up:

-

Wash the reaction mixture with water, dilute HCl, and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

-

Purification: Purify the crude N-benzyl-3-(4-(tert-butyldimethylsilyloxy)phenyl)propanamide by column chromatography.

Step 3: Deprotection of the Phenolic Hydroxyl Group

-

Reactant Setup: Dissolve the TBDMS-protected amide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the solution at room temperature.

-

Reaction: Stir for 1-3 hours, monitoring the reaction by TLC.

-

Work-up:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

-

Final Purification: Purify the final product, 3-(4-Hydroxyphenyl)-N-benzylpropionamide, by recrystallization or column chromatography.

Characterization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the hydroxyphenyl and benzyl groups, the methylene protons of the propionamide backbone, the benzylic methylene protons, and the amide and hydroxyl protons.

-

Predicted Chemical Shifts (δ, ppm): ~9.0-9.5 (s, 1H, -OH), ~8.0-8.5 (t, 1H, -NH), ~7.2-7.4 (m, 5H, Ar-H of benzyl), ~6.7-7.1 (m, 4H, Ar-H of hydroxyphenyl), ~4.3 (d, 2H, -CH₂-Ph), ~2.8 (t, 2H, -CH₂-CO-), ~2.5 (t, 2H, Ar-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the molecule.

-

Predicted Chemical Shifts (δ, ppm): ~172 (C=O), ~155 (C-OH), ~127-138 (aromatic C), ~43 (CH₂-N), ~38 (CH₂-CO), ~30 (Ar-CH₂).

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies will confirm the presence of the functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

-

Expected m/z: 256.13 [M+H]⁺, 278.11 [M+Na]⁺.

-

Conclusion

This guide has detailed two robust and efficient protocols for the synthesis of 3-(4-Hydroxyphenyl)-N-benzylpropionamide. The direct amidation method offers a quicker, more atom-economical route, while the protecting group strategy provides a pathway to potentially higher purity, which can be critical for certain applications. The choice of protocol should be guided by the specific needs of the researcher and the intended application of the final compound. By providing a thorough explanation of the underlying chemistry, detailed experimental procedures, and expected characterization data, this document serves as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

- van der Loo, B., et al. (2022).

- Hansen, F. G., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. J. Am. Chem. Soc.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Kuwano, R., & Kusano, H. (2008).

- Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.

- Larraufie, M.-H., et al. (2010). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.

-

University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Jasinski, J. P., et al. (2016).

-

PubChem. (n.d.). N-benzyl-3-phenylpropanamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenyllactate, TBDMS. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

-

Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved from [Link]

Sources

- 1. N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Other - Gelest [technical.gelest.com]

- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. docbrown.info [docbrown.info]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Preparation of Topical Formulations Containing 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Document ID: AN-TOP-HBNP-2026-01

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of topical formulations containing the novel active pharmaceutical ingredient (API), 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP). Due to the predicted poor aqueous solubility of HBNP, this guide focuses on strategies to create stable, effective, and well-characterized semi-solid dosage forms.[1][2][3] It covers pre-formulation assessment, detailed protocols for creating oil-in-water (O/W) creams and hydroethanolic gels, and robust quality control methodologies to ensure product performance and reproducibility.

Introduction: The Formulation Challenge

3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) is a synthetic compound with a molecular structure suggesting low water solubility, a common challenge in pharmaceutical development.[2][4] Its N-benzylamide and hydroxyphenyl moieties indicate a lipophilic nature, making direct incorporation into aqueous bases difficult.[5] Effective topical delivery, therefore, depends on creating a sophisticated formulation that can solubilize the API, ensure its stability, and facilitate its release from the vehicle to the skin.[1][6]

Topical formulations, such as creams and gels, are complex systems where the choice of excipients directly impacts the final product's stability, sensory properties, and therapeutic efficacy.[7][8][9] This guide will explain the causal relationships between excipient selection and formulation performance, providing a logical framework for developing a topical product from the ground up.

Pre-Formulation Studies: Characterizing the API

Before any formulation work begins, a thorough characterization of the HBNP drug substance is paramount. These studies provide the foundational data needed to make informed decisions during formulation development.

Key objectives of pre-formulation studies include:

-

Solubility Profiling: Determining the solubility of HBNP in a range of pharmaceutically acceptable solvents, co-solvents, and oils. This is critical for selecting the appropriate vehicle system.[1]

-

Physical Characterization: Analyzing particle size, morphology, and crystalline form (polymorphism). These attributes can significantly influence dissolution rate and bioavailability.[10][11]

-

Forced Degradation: Exposing the API to stress conditions (heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation pathways and establish the inherent stability of the molecule.[12] This information is crucial for selecting appropriate antioxidants and preservatives.

Protocol 2.1: Equilibrium Solubility Determination

-

Prepare Saturated Solutions: Add an excess amount of HBNP to a series of vials, each containing a different solvent (e.g., Propylene Glycol, PEG 400, Isopropyl Myristate, Ethanol, Water).

-

Equilibrate: Agitate the vials at a controlled temperature (e.g., 25°C and 32°C to mimic room and skin temperature) for 48-72 hours to ensure equilibrium is reached.

-

Sample & Clarify: Withdraw a sample from each vial and filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

Quantify: Dilute the filtrate with a suitable mobile phase and quantify the concentration of HBNP using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Express Results: Report solubility in mg/mL.

Formulation Development Strategy & Protocols

The choice of dosage form depends on the intended therapeutic application, desired skin feel, and API stability. Here, we present protocols for two common and versatile topical systems: an oil-in-water (O/W) cream and a hydroethanolic gel.

The Oil-in-Water (O/W) Emulsion Cream

An O/W cream is a cosmetically elegant and widely used vehicle. It consists of a dispersed oil phase within a continuous aqueous phase, stabilized by an emulsifying agent.[7][13] For a poorly water-soluble API like HBNP, the drug will be dissolved in the internal oil phase.

Causality Behind Component Selection:

-

Oil Phase: Acts as the solvent and carrier for HBNP.[7] A blend of emollients like Caprylic/Capric Triglyceride and penetration enhancers like Isopropyl Myristate can be used.

-

Emulsifiers: These are critical for creating and stabilizing the emulsion.[13] A combination of a primary emulsifier (e.g., Glyceryl Stearate) and a co-emulsifier (e.g., PEG-100 Stearate) is often used to achieve a stable droplet size.

-

Aqueous Phase: Contains humectants like Glycerin to hydrate the skin, and thickeners like Carbomer to build viscosity and improve stability.[8][14]

-

Preservatives: Essential for preventing microbial growth in the water-containing formulation.[8][9] A broad-spectrum system like Phenoxyethanol and Ethylhexylglycerin is a common choice.

-

Antioxidants: The hydroxyphenyl group in HBNP may be susceptible to oxidation. Including an antioxidant like Butylated Hydroxytoluene (BHT) in the oil phase is a prudent measure to ensure chemical stability.

Table 1: Composition of a 1% HBNP Oil-in-Water Cream

| Phase | Ingredient | Function | % w/w |

| Oil Phase | 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) | Active Pharmaceutical Ingredient | 1.00 |

| Caprylic/Capric Triglyceride | Emollient, Solvent | 10.00 | |

| Isopropyl Myristate | Penetration Enhancer, Solvent | 5.00 | |

| Cetearyl Alcohol | Thickener, Co-emulsifier | 4.00 | |

| Glyceryl Stearate & PEG-100 Stearate | Emulsifying System | 3.00 | |

| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.05 | |

| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 5.00 | |

| Carbomer 980 | Thickener/Stabilizer | 0.30 | |

| Triethanolamine | Neutralizer (for Carbomer) | q.s. to pH 5.5-6.5 | |

| Cool-Down Phase | Phenoxyethanol, Ethylhexylglycerin | Preservative System | 1.00 |

Protocol 3.1: Preparation of 1% HBNP O/W Cream (Lab Scale: 100g Batch)

-

Oil Phase Preparation: In a suitable beaker, combine Caprylic/Capric Triglyceride, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and BHT. Heat to 75°C with gentle stirring until all components are melted and uniform. Add the HBNP powder and stir until completely dissolved. Maintain the temperature at 75°C.

-

Aqueous Phase Preparation: In a separate beaker, disperse the Carbomer 980 in Purified Water and Glycerin. Heat this mixture to 75°C while stirring to ensure the Carbomer is fully hydrated.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed (e.g., 5000-8000 rpm) for 3-5 minutes.[15] This high-shear mixing is critical for creating small, uniform oil droplets.[16]

-

Cooling & Neutralization: Remove the emulsion from the heat and switch to a lower-speed anchor stirrer. Continue to stir gently as the cream cools. When the temperature is below 50°C, add Triethanolamine dropwise to neutralize the Carbomer, which will cause the cream to thicken.

-

Addition of Preservatives: Once the cream has cooled to below 40°C, add the Phenoxyethanol/Ethylhexylglycerin blend and stir until uniform.

-

Final Steps: Check the pH and adjust if necessary to be within the 5.5-6.5 range. Continue gentle stirring until the cream reaches room temperature (~25°C). Homogenize the final product for 1 minute at a lower speed to ensure uniformity.

The Hydroethanolic Gel

A gel formulation offers a different sensory experience—it's often lighter, non-greasy, and can provide a cooling sensation. The inclusion of ethanol serves as a co-solvent for HBNP and as a penetration enhancer.[17]

Table 2: Composition of a 1% HBNP Hydroethanolic Gel

| Ingredient | Function | % w/w |

| 3-(4-Hydroxyphenyl)-N-benzylpropionamide (HBNP) | Active Pharmaceutical Ingredient | 1.00 |

| Ethanol (96%) | Solvent, Penetration Enhancer | 40.00 |

| Propylene Glycol | Co-solvent, Humectant | 10.00 |

| Hydroxypropyl Cellulose | Gelling Agent | 1.50 |

| Purified Water | Vehicle | q.s. to 100 |

| Triethanolamine | Neutralizer | q.s. to pH 6.0 |

Protocol 3.2: Preparation of 1% HBNP Hydroethanolic Gel (Lab Scale: 100g Batch)

-

API Solubilization: In a primary beaker, dissolve the HBNP in the Ethanol with stirring. Then, add the Propylene Glycol and continue to stir until a clear solution is formed.

-

Gelling Agent Dispersion: In a separate beaker, slowly sprinkle the Hydroxypropyl Cellulose into the Purified Water while stirring rapidly to create a vortex. This prevents the gelling agent from clumping. Allow it to hydrate for at least 30 minutes.

-

Combining Phases: Slowly add the API solution (from step 1) to the hydrated gelling agent (from step 2) with continuous, gentle stirring.

-

Neutralization & Finalization: Check the pH of the gel. Adjust to approximately 6.0 using a few drops of Triethanolamine. Avoid vigorous mixing to prevent incorporating air bubbles.

Quality Control & Formulation Characterization

Rigorous quality control (QC) is essential to ensure that each batch of the formulation is consistent, stable, and performs as expected.[18] This is the self-validating component of the protocol.

Table 3: QC Specifications for HBNP Topical Formulations

| Test | Specification (O/W Cream) | Specification (Gel) | Method |

| Appearance | White, smooth, homogenous cream | Clear, homogenous, viscous gel | Visual Inspection |

| pH | 5.5 - 6.5 | 5.5 - 6.5 | pH Meter (10% dispersion in water) |

| Viscosity | 20,000 - 40,000 cP (Spindle 4, 10 rpm) | 8,000 - 15,000 cP (Spindle 3, 20 rpm) | Rotational Viscometer |

| Assay (HBNP) | 95.0% - 105.0% of label claim | 95.0% - 105.0% of label claim | HPLC-UV[19][20] |

| Content Uniformity | RSD ≤ 6.0% | RSD ≤ 6.0% | HPLC-UV |

| Microbial Limits | Meets USP <61> & <62> standards | Meets USP <61> & <62> standards | USP Methods |

Protocol 4.1: HPLC Assay of HBNP in Cream Formulation

-

Sample Preparation: Accurately weigh approximately 500 mg of the HBNP cream into a 50 mL volumetric flask.

-

Extraction: Add approximately 30 mL of a suitable solvent (e.g., Methanol or Acetonitrile), cap, and sonicate for 20 minutes to extract the API. Allow to cool to room temperature.

-

Dilution: Dilute to volume with the same solvent and mix well.

-

Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Chromatography: Inject the sample onto a C18 column and quantify using a validated HPLC-UV method.[19] Calculate the concentration against a standard curve of known HBNP concentrations.

Protocol 4.2: In Vitro Release Testing (IVRT)

IVRT is a critical performance test that measures the rate of API release from the formulation.[18][21][22] It is the gold standard for comparing different formulations and ensuring batch-to-batch consistency.[21][23]

-

Membrane: A synthetic, inert membrane (e.g., polysulfone) is used for IVRT.[21]

-

Receptor Medium: Prepare a receptor medium (e.g., phosphate buffer with a solubilizer like polysorbate 20) that maintains "sink conditions," meaning the concentration of HBNP in the medium never exceeds 10-15% of its saturation solubility in that medium.[22]

-

Procedure: a. Mount the membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with the de-gassed receptor medium and equilibrate to 32°C. c. Apply a finite dose of the HBNP formulation (e.g., 10 mg/cm²) evenly onto the membrane surface. d. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw samples from the receptor chamber, replacing the volume with fresh medium.[21]

-

Analysis: Analyze the samples for HBNP concentration using HPLC-UV.[21]

-

Data Presentation: Plot the cumulative amount of HBNP released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of this curve is the release rate.

Protocol 4.3: Stability Testing

Stability testing ensures the formulation maintains its physical, chemical, and microbiological quality over its shelf life.[12][24]

-

Batch Preparation: Prepare at least three batches of the final formulation.[25]

-

Storage Conditions: Store samples in the proposed final packaging at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[12][26]

-

Testing Frequency: Test the samples at specified intervals (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[24][25]

-

Attributes to Test: Analyze for all QC specifications listed in Table 3, as well as for the presence of any degradation products.

Visualization of Workflows and Concepts

Diagram 1: Overall Formulation Development Workflow```dot

Caption: Key components and their roles in an O/W cream.

Conclusion

The successful development of a topical formulation for a poorly water-soluble active like 3-(4-Hydroxyphenyl)-N-benzylpropionamide hinges on a systematic, data-driven approach. By beginning with thorough pre-formulation characterization, formulators can rationally select excipients and manufacturing processes to create stable and effective O/W creams or gels. The protocols detailed herein provide a robust framework for lab-scale preparation, while the quality control and stability testing methodologies ensure that the final product is reproducible, safe, and efficacious for its intended use.

References

-

Tioga Research. (2025, December 10). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Available at: [Link]

-

Wikipedia. (n.d.). Topical cream formulation. Retrieved December 10, 2025, from [Link]

-

Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). Retrieved December 10, 2025, from [Link]

-

PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. Retrieved December 10, 2025, from [Link]

-

DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. Available at: [Link]

-

Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. Retrieved December 10, 2025, from [Link]

-

Croda Pharma. (n.d.). Pharmaceutical Excipients for Topical Applications. Retrieved December 10, 2025, from [Link]

-

ONdrugDelivery. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations. Available at: [Link]

-

ACS Omega. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Available at: [Link]

-

International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

-

Phenomenex. (2025, April 1). Key Applications of HPLC. Available at: [Link]

-

Dow Development Labs. (2025, May 12). Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration. Available at: [Link]

- Google Patents. (n.d.). EP2016935A1 - Pharmaceutical composition for topical application of poorly soluble compounds.

-

Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Available at: [Link]

-

AlfatestLab. (2020, March 27). Analytical strategies for new topical product development and In Vitro demonstration of Bioequivalence. Available at: [Link]

-

PMC. (2024, May 16). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

-

Journal of Applied Bioanalysis. (n.d.). Analytical Profiling Of Topical Drug Delivery Systems In Dermatology: Assessing Skin Penetration, Efficacy, And Biocompatibility. Retrieved December 10, 2025, from [Link]

-

Frontage Labs. (n.d.). IVRT INSIGHTS FROM CMC EXPERTS OF FRONTAGE LABS. Retrieved December 10, 2025, from [Link]

-

American Pharmaceutical Review. (2025, March 13). Testing Topicals: Analytical Strategies for the In-Vitro Demonstration of Bioequivalence. Available at: [Link]

-

Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved December 10, 2025, from [Link]

-

Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved December 10, 2025, from [Link]

-

Formula Botanica. (2025, May 27). How to make an organic oil-in-water emulsion with Olivem 1000. Available at: [Link]

-

Brieflands. (2025, July 15). Quantification of Active Ingredients in Skin Lightening Creams Using HPLC Method in Iranian Market. Available at: [Link]

- Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.

-

Methods and objects of chemical analysis. (2025). Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams. Available at: [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved December 10, 2025, from [Link]

-

ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved December 10, 2025, from [Link]

-

Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

-

U.S. Pharmacist. (2025, October 15). Water-in-Oil Emulsion Base. Available at: [Link]

-

ResearchGate. (n.d.). Selective N-Debenzylation of Amides with p-TsOH. Retrieved December 10, 2025, from [Link]

-

Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. Available at: [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

Cheméo. (n.d.). N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties. Retrieved December 10, 2025, from [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved December 10, 2025, from [Link]

-

AOCS. (2024, September 27). Emulsions: making oil and water mix. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanal. Retrieved December 10, 2025, from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved December 10, 2025, from [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. EP2016935A1 - Pharmaceutical composition for topical application of poorly soluble compounds - Google Patents [patents.google.com]

- 4. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]

- 5. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 6. Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration - Dow Development Labs [dowdevelopmentlabs.com]

- 7. Topical cream formulation - Wikipedia [en.wikipedia.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. ondrugdelivery.com [ondrugdelivery.com]

- 10. alfatestlab.com [alfatestlab.com]

- 11. pharmtech.com [pharmtech.com]

- 12. omoriuk.co.uk [omoriuk.co.uk]

- 13. aocs.org [aocs.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 16. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]

- 17. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Key Applications of HPLC | Phenomenex [phenomenex.com]

- 21. tiogaresearch.com [tiogaresearch.com]

- 22. permegear.com [permegear.com]

- 23. recipharm.com [recipharm.com]

- 24. japsonline.com [japsonline.com]

- 25. edaegypt.gov.eg [edaegypt.gov.eg]

- 26. applications.emro.who.int [applications.emro.who.int]

Application Note: In Vitro Cellular Uptake Assays for N-benzylpropionamide Derivatives

Introduction & Scope

N-benzylpropionamide derivatives (e.g., functionalized amino acids, Lacosamide analogs) represent a critical class of bioactive small molecules, often exhibiting anticonvulsant, neuroprotective, or ion-channel modulating activities. Due to their structural design—typically possessing a lipophilic benzyl moiety and a polar amide core—these compounds face unique challenges in in vitro profiling. They often exhibit high non-specific binding (NSB) to plasticware and cellular membranes, confounding standard uptake data.

This guide provides a rigorous, self-validating framework for quantifying the cellular uptake of these derivatives. Unlike generic small-molecule protocols, this workflow integrates LC-MS/MS detection with stringent wash steps (the "Back-Exchange" method) to differentiate true intracellular accumulation from membrane adsorption.

Key Applications

-

Lead Optimization: Ranking derivatives by intracellular accumulation efficiency.

-

Mechanism Elucidation: Distinguishing passive diffusion from carrier-mediated transport (e.g., LAT1, PepT1, or sodium-dependent systems).

-

BBB Penetration Prediction: Correlating uptake kinetics in endothelial models with potential brain exposure.

Pre-Assay Validation: The "Sink" & Solubility

Before initiating biological assays, the physicochemical behavior of the specific N-benzylpropionamide derivative must be characterized to prevent artifacts.

A. Solubility & Vehicle Tolerance

N-benzylpropionamides are moderately lipophilic (LogP ~1.5–3.0).

-

Stock Solution: Dissolve in 100% DMSO.

-

Assay Buffer: Dilute to final concentration (typically 1–10 µM) in HBSS (pH 7.4).

-

Critical Check: Ensure final DMSO concentration is <0.5% (v/v). Verify no precipitation occurs upon dilution using microscopy.

B. Non-Specific Binding (NSB) Assessment

Lipophilic amides stick to polystyrene.

-

Incubate the compound in cell-free wells for 30 mins at 37°C.

-

Analyze the buffer by LC-MS/MS.

-

Acceptance Criterion: Recovery >85%. If lower, switch to low-binding polypropylene plates or add 0.1% BSA to the assay buffer to maintain "sink" conditions.

Core Protocol: LC-MS/MS Cellular Uptake Assay[1]

This protocol uses HEK293 cells (wild-type or transporter-transfected) as the model system. It is adaptable to Caco-2 or primary neurons.

Materials

-

Cell Model: HEK293 seeded at

cells/well in Poly-D-Lysine coated 24-well plates. -

Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

-

Stop/Wash Buffer: Ice-cold PBS + 0.5% BSA (Essential for desorption).

-

Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard (IS): Deuterated analog (e.g., Lacosamide-d3) or structurally similar amide (e.g., Warfarin).

Experimental Workflow

Step 1: Equilibration

-

Aspirate growth medium.

-

Wash cells

with 500 µL warm Transport Buffer. -

Equilibrate cells for 10 min at 37°C.

Step 2: Uptake Initiation

-

Replace buffer with 250 µL of Warm Dosing Solution (Compound + Transport Buffer).

-

Incubate at 37°C for defined timepoints (e.g., 1, 5, 10, 30 min) for kinetic profiling.

-

Control: Parallel plate incubated at 4°C to measure passive binding/diffusion only.

-

Step 3: Quench & Back-Exchange (The Critical Step)

Standard PBS washing is insufficient for N-benzylpropionamides; it leaves compound trapped in the lipid bilayer.

-

Rapidly aspirate Dosing Solution.

-

Wash 1: Add 1 mL Ice-Cold PBS + 0.5% BSA . Swirl gently for 10 seconds. Aspirate.

-

Wash 2 & 3: Wash rapidly with 1 mL Ice-Cold PBS (no BSA) to remove residual albumin.

Step 4: Lysis & Extraction

-

Add 200 µL -80°C Methanol/Water (80:20) containing Internal Standard.

-

Incubate at -80°C for 20 mins (facilitates cell lysis and protein precipitation).

-

Scrape cells (if adherent) and transfer lysate to microcentrifuge tubes.

-

Centrifuge at

for 10 min at 4°C to pellet debris. -

Transfer supernatant to LC-MS vials.

Visual Workflow

Figure 1: Optimized LC-MS/MS Uptake Workflow emphasizing the BSA back-exchange wash step to minimize non-specific binding artifacts.

Mechanistic Profiling & Data Analysis[5][9][10][11][12]

Once uptake is confirmed, the mechanism must be defined. N-benzylpropionamides may utilize amino acid transporters (LAT) or diffuse passively.

A. Temperature Coefficient (Active vs. Passive)

Calculate the Temperature Coefficient (

-

Ratio

1: Passive Diffusion. -

Ratio > 2: Active/Carrier-Mediated Transport.

B. Competitive Inhibition Strategy

To identify the specific transporter, co-incubate the test compound with known substrates/inhibitors (100-fold excess).

| Target Transporter | Competitor/Inhibitor | Concentration | Expected Result (if specific) |

| LAT1 (SLC7A5) | Leucine or BCH | 1–5 mM | Reduced Uptake |

| PepT1/2 | Gly-Sar | 5 mM | Reduced Uptake |

| P-gp (Efflux) | Verapamil | 50 µM | Increased Uptake |

| Non-Specific | None | - | Unchanged |

C. Kinetic Data Calculation

For saturable transport, fit the background-corrected uptake rate (

- : Maximum transport velocity.

- : Affinity constant.

- : Passive diffusion coefficient (slope of the linear component).

-

Correction: Subtract the uptake values at 4°C (representing

) from the 37°C values to isolate the carrier-mediated component.

Mechanistic Decision Tree

Figure 2: Logical framework for determining the transport mechanism of N-benzylpropionamide derivatives.

Troubleshooting & Expert Tips

High Background at 4°C

-

Cause: The compound is highly lipophilic and partitioning into the lipid bilayer without entering the cytosol.

-

Solution: Increase the BSA concentration in the wash buffer to 1% or extend the wash duration slightly (monitor for cell detachment).

Low Recovery in LC-MS

-

Cause: Compound adsorption to the lysis tube or protein precipitation pellet.

-

Solution: Use "Low-Binding" tubes. Ensure the extraction solvent (MeOH/ACN) is optimized. For N-benzylpropionamides, Acetonitrile often yields sharper peaks than Methanol.

Variability between Replicates

-

Cause: Inconsistent washing speed.

-

Solution: Use an automated plate washer or a multi-channel aspirator. The time between "Stop" buffer addition and Lysis must be kept constant (<1 min variance).

References

-

Bialer, M., et al. (1996). "Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

-

Wang, K., et al. (2024).[8] "A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters using LC-MS/MS."[8] Frontiers in Pharmacology.

-

Gifford Bioscience. (2024). "Cellular Uptake and Release Assays Protocol." Gifford Bioscience Technical Notes.

-

WuXi AppTec. (2024). "Nonspecific Binding: Main Factors of Occurrence and Strategies."[9] DMPK Services Guide.

-

Stables, J.P., et al. (2022). "Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide... as a Novel Orally Bioavailable EAAT2 Modulator." Journal of Medicinal Chemistry. [2]

Sources

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Solvent selection for recrystallization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Application Note: Solvent Selection & Recrystallization of 3-(4-Hydroxyphenyl)-N-benzylpropionamide

Executive Summary

This technical guide outlines the solvent selection strategy and recrystallization protocols for 3-(4-Hydroxyphenyl)-N-benzylpropionamide .[1][2] Due to the molecule's amphiphilic nature—containing a polar phenolic hydroxyl group, a hydrogen-bonding amide linkage, and a lipophilic benzyl moiety—standard solvent selection requires a nuanced balance of polarity.

Based on structural analogs and solubility profiling, Ethyl Acetate (EtOAc) is identified as the primary candidate for single-solvent recrystallization.[1][2] A binary system of Ethanol/Water or Ethyl Acetate/Heptane is recommended for high-purity polishing steps.[1][2] This guide provides the mechanistic rationale, screening workflows, and detailed execution protocols.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first deconstruct the molecular interaction potential of the target compound.[1]

-

Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor and acceptor.[1][2] Increases solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (DMSO, DMF).[2] It renders the molecule slightly acidic and potentially sensitive to oxidation at high temperatures in basic media.[1]

-

Amide Linkage (-CONH-): Provides rigidity and H-bonding capability.[1][2] This functional group often drives high melting points and crystal lattice stability.

-

Benzyl & Propyl Chain: These hydrophobic domains reduce water solubility and increase affinity for moderately polar solvents like esters and chlorinated hydrocarbons.[2]

The Solubility Prediction:

-

Alcohols (MeOH, EtOH): Likely too soluble at room temperature (RT) for high-recovery single-solvent crystallization, but excellent as the "good" solvent in a binary system.[1][2]

-

Water: Poor solubility; acts as a strong anti-solvent.

-

Ethyl Acetate: Ideally balanced.[2] It solubilizes the hydrophobic regions while interacting with the amide/phenol via H-bonding.[1] Often exhibits the "Goldilocks" behavior: low solubility at RT, high solubility at reflux.

-

Alkanes (Hexane/Heptane): Insoluble; acts as an anti-solvent.[2]

Solvent Screening Workflow (Self-Validating Protocol)

Before committing to a bulk batch, perform this micro-scale screen to validate the solvent system. This protocol ensures the chosen solvent meets the Temperature Coefficient of Solubility requirement.[1]

Materials:

-

100 mg of Crude 3-(4-Hydroxyphenyl)-N-benzylpropionamide per tube.[1][2]

-

Solvents: Ethyl Acetate, Ethanol, Toluene, Acetonitrile.

-

Heating block or oil bath.[2]

Protocol:

-

Place 100 mg of solid into a test tube.

-

Add 0.5 mL of solvent at Room Temperature (RT).

-

Heat to boiling (reflux).[2]

-

If dissolved:Candidate Identified.

-

If insoluble: Add solvent in 0.2 mL increments until dissolved or volume reaches 3 mL.[2]

-

-

Cool slowly to RT.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethyl Acetate)

Recommended for initial purification of crude synthesis material (e.g., >85% purity).[1][2]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Transfer 10 g of crude solid into a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate.

-

Heating: Heat the mixture to a gentle reflux (approx. 77°C) with magnetic stirring.

-

Saturation: If solids remain, add hot Ethyl Acetate dropwise through the condenser until the solution is just clear. Add a 5-10% excess volume to prevent premature crystallization during filtration.[1][2]

-

Note: If the solution is dark/colored, cool slightly, add 0.5 g activated carbon, boil for 5 mins, and filter hot through Celite.

-

-

Cooling (Nucleation Phase): Remove from heat. Allow the flask to cool to RT undisturbed on a cork ring or wood block.

-

Critical: Do not place directly on a cold benchtop; "shock cooling" traps impurities.

-

-

Crystallization: Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake with 10 mL of ice-cold Ethyl Acetate.

-

Drying: Dry in a vacuum oven at 45°C for 6-12 hours.

Protocol B: Two-Solvent Recrystallization (Ethanol / Water)

Recommended for high-purity "polishing" (e.g., >98% target).[1][2]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve 5 g of the compound in the minimum amount of boiling Ethanol (approx. 10-15 mL).

-

Anti-Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.

-

Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.[2]

-

Re-clarification: Add 2-3 drops of hot Ethanol to clear the solution.

-

Crystallization: Remove from heat and allow to cool slowly to RT.

-

Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.[2]

Quantitative Data Summary

| Parameter | Ethyl Acetate (Protocol A) | Ethanol/Water (Protocol B)[1][2] | Toluene |

| Solubility at RT | Low | High (in pure EtOH) | Low |

| Solubility at Reflux | High | High | Moderate |

| Crystal Habit | Prisms/Plates | Needles | Clumps |

| Impurity Rejection | Excellent (Non-polar impurities) | Excellent (Polar salts) | Moderate |

| Risk of Oiling Out | Low | Low | High |

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal protocol based on the crude material's behavior.

Caption: Decision tree for selecting between Single-Solvent (EtOAc) and Two-Solvent (EtOH/Water) protocols based on initial solubility observations.

Troubleshooting Common Issues

-

Oiling Out (Liquid-Liquid Phase Separation):

-

Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.[1]

-

Fix: Add more solvent to lower the saturation temperature.[1] Alternatively, switch to a lower-boiling solvent (e.g., Acetone/Hexane) to ensure crystallization occurs below the melting point.[2]

-

-

No Crystallization (Supersaturation):

-

Colored Impurities Persist:

References

-

Synthesis of 3-(4-hydroxyphenyl)propanamide (Analogous Amide). Google Patents.[1][2] CN104030941A.[2]

-

Recrystallization Guide - Single and Two-Solvent Methods. University of Alberta, Department of Chemistry.

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare, 5.301 Chemistry Laboratory Techniques.[1][2]

-

[Link]

-

-

Solvents for Recrystallization. University of Rochester, Department of Chemistry.

-

3-(4-Hydroxyphenyl)propionic acid (Precursor Properties). PubChem Compound Summary.

Sources

Procedures for enzymatic kinetic analysis of N-benzylpropionamide inhibition

Application Notes & Protocols

Topic: Procedures for Enzymatic Kinetic Analysis of N-benzylpropionamide Inhibition on Human Sirtuin 3 (SIRT3)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the detailed kinetic analysis of N-benzylpropionamide as a potential inhibitor of human Sirtuin 3 (SIRT3), a critical mitochondrial NAD+-dependent deacetylase. As sirtuins are key regulators in metabolism, stress responses, and aging-related diseases, identifying and characterizing their inhibitors is a vital aspect of drug discovery.[1][2] This application note moves beyond a simple screening assay to elucidate the mechanism of inhibition (MOI). We present a structured workflow, from initial inhibitor potency determination (IC50) to steady-state kinetic experiments designed to differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition. The protocols herein are grounded in established principles of enzyme kinetics and utilize a commercially available, robust fluorogenic assay system.[3][4] Accompanying this guide are detailed data analysis procedures, including the use of Michaelis-Menten and Lineweaver-Burk plots, to provide a complete framework for characterizing novel sirtuin inhibitors.

Scientific Background and Principles

Overview of Target Enzyme: Human Sirtuin 3 (SIRT3)

Sirtuins are a family of Class III histone deacetylases (HDACs) that are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[5][6] Human SIRT3 is the primary deacetylase localized in the mitochondria, where it plays a crucial role in maintaining mitochondrial homeostasis and regulating energy metabolism. It modulates the activity of key metabolic enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and antioxidant defense systems by removing acetyl groups from lysine residues. Given its central role in cellular energy and stress response, SIRT3 has emerged as a significant therapeutic target for various diseases.

Fundamentals of Enzyme Kinetics: The Michaelis-Menten Model

Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7][8]

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[7]

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[8]

The relationship is expressed by the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

Analyzing how an inhibitor like N-benzylpropionamide alters these kinetic parameters (Vmax and Km) is fundamental to understanding its mechanism of action.[9]

Modes of Reversible Enzyme Inhibition

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be characterized by how they affect the enzyme's kinetic parameters.[9] Visualizing these effects is often done using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[10][11]

-

Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.[12]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax (Vmax,app) but does not change Km.[12]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax,app and Km,app proportionally.[11][12]

-

Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This affects both Vmax,app and Km,app, but not proportionally.[12]

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |

| Competitive | Unchanged | Increases | On the y-axis |

| Non-competitive | Decreases | Unchanged | On the x-axis |

| Uncompetitive | Decreases | Decreases | Parallel lines (no intersection) |

| Mixed | Decreases | Increases or Decreases | Off-axis (quadrant II) |

Rationale for Assay Selection

Fluorogenic assays are widely used for high-throughput screening (HTS) and kinetic analysis of sirtuin activity due to their sensitivity, simplicity, and continuous format.[13][14][15] These assays typically use a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by the sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a signal proportional to enzyme activity.[4][15] This method avoids the complexities of radioactivity or chromatography-based assays.[4]

Materials and Reagents

-

Enzyme: Human Recombinant SIRT3 (e.g., BPS Bioscience Cat. #50014 or Abcam Cat. #ab156067)[4]

-

Assay Kit: SIRT3 Activity Assay Kit (Fluorometric) (e.g., Abcam Cat. #ab156067 or Cayman Chemical Cat. #700281)[16]. These kits typically include:

-

SIRT Assay Buffer

-

Fluorogenic Substrate Peptide

-

NAD+

-

Developer

-

Stop Solution (optional, for endpoint assays)

-

-

Inhibitor: N-benzylpropionamide (PubChem CID: 154917), dissolved in 100% DMSO to create a high-concentration stock (e.g., 50 mM).[17]

-

Control Inhibitor: Nicotinamide (a known pan-sirtuin inhibitor).[1]

-

Equipment:

Experimental Protocols

This section outlines the workflow for a comprehensive kinetic analysis. It is crucial to perform experiments under initial velocity conditions, where product formation is linear with time and substrate consumption is minimal (<10%).[19]

General Workflow Overview

Caption: Overall workflow for kinetic analysis of an enzyme inhibitor.

Protocol 1: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. This provides a measure of the inhibitor's potency.[12]

-

Reagent Preparation:

-

Prepare SIRT3 enzyme, fluorogenic substrate, and NAD+ in SIRT Assay Buffer according to the manufacturer's protocol. The substrate and NAD+ concentrations should be held constant, ideally at or near their Km values.

-

Prepare a serial dilution series of N-benzylpropionamide in assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[15]

-

-

Assay Plate Setup (96-well format):

-

Test Wells: Add assay buffer, NAD+, substrate, and the N-benzylpropionamide dilution.

-

Positive Control (100% Activity): Add all components as above, but with DMSO vehicle instead of the inhibitor.

-

Negative Control (0% Activity): Add all components, but use a known inhibitor like Nicotinamide or omit the SIRT3 enzyme.

-

-

Reaction and Measurement:

-

Pre-incubate the plate with the inhibitor and other components (except the enzyme) for 10-15 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding the diluted SIRT3 enzyme to all wells.

-

Immediately place the plate in the fluorescence reader set to kinetic mode at 37°C.

-

Measure fluorescence (Ex: 355 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the data: Percent Activity = (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative) * 100.

-

Plot Percent Activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol 2: Steady-State Kinetics for Mechanism of Inhibition (MOI) Determination